molecular formula C13H8Cl2F3NO B13454356 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride

Cat. No.: B13454356
M. Wt: 322.11 g/mol
InChI Key: RBWPNHJIHCNWGX-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions and cyclization of suitable precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Formation of the Benzoyl Chloride Moiety: The benzoyl chloride group is typically introduced through the reaction of the corresponding benzoyl compound with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride moiety can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

    Oxidation and Reduction Reactions: The pyridine ring and trifluoromethyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Amides and Esters: From nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride has several applications in scientific research:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride involves its interaction with molecular targets through various pathways:

  • Binding to Enzymes or Receptors

Properties

Molecular Formula

C13H8Cl2F3NO

Molecular Weight

322.11 g/mol

IUPAC Name

4-pyridin-3-yl-3-(trifluoromethyl)benzoyl chloride;hydrochloride

InChI

InChI=1S/C13H7ClF3NO.ClH/c14-12(19)8-3-4-10(9-2-1-5-18-7-9)11(6-8)13(15,16)17;/h1-7H;1H

InChI Key

RBWPNHJIHCNWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)C(F)(F)F.Cl

Origin of Product

United States

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